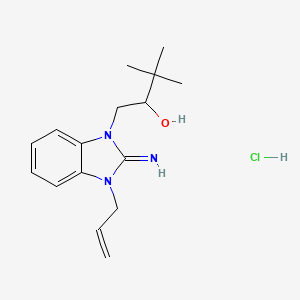![molecular formula C19H28N2O5 B4985046 ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIAB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields of research. In
科学的研究の応用
EIAB has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, EIAB has been shown to have neuroprotective properties and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
作用機序
EIAB works by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-kappaB, EIAB can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
EIAB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, EIAB has been shown to protect neurons from oxidative stress and to promote the growth and survival of neurons.
実験室実験の利点と制限
EIAB has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-kappaB, which makes it a valuable tool for studying the role of NF-kappaB in various biological processes. Additionally, EIAB is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of EIAB in lab experiments. For example, it is important to use the appropriate concentration of EIAB, as higher concentrations can have non-specific effects on cellular processes. Additionally, EIAB has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.
将来の方向性
There are several potential future directions for research on EIAB. One area of interest is the development of new derivatives of EIAB that may have improved properties or more specific effects on NF-kappaB. Additionally, there is interest in studying the effects of EIAB on other cellular processes that are regulated by NF-kappaB, such as cell proliferation and apoptosis. Finally, there is interest in studying the potential therapeutic applications of EIAB in various diseases, such as cancer and Alzheimer's disease.
In conclusion, EIAB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and neuroprotective properties and works by inhibiting the activity of NF-kappaB. While there are some limitations to its use in lab experiments, EIAB is a valuable tool for studying the role of NF-kappaB in various biological processes. There are several potential future directions for research on EIAB, including the development of new derivatives and the study of its potential therapeutic applications.
合成法
The synthesis of EIAB involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the synthesis of 4-isopropoxybenzoyl chloride, which is then reacted with beta-alanine to form N-(4-isopropoxybenzoyl)-beta-alanine. This compound is then reacted with ethyl 4-bromobutyrate to form EIAB. The final product is purified using column chromatography to obtain a high-purity sample of EIAB.
特性
IUPAC Name |
ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-25-18(23)6-5-12-20-17(22)11-13-21-19(24)15-7-9-16(10-8-15)26-14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOHLISJMZKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)

![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
